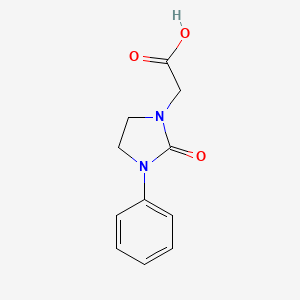

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid

Description

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring an imidazolidinone core (a five-membered ring with two nitrogen atoms and a ketone group) substituted with a phenyl group at the 3-position and an acetic acid moiety at the 1-position.

Key physicochemical properties (based on structurally similar compounds):

- Molecular formula: Likely C₁₁H₁₂N₂O₃ (inferred from substituents).

- pKa: ~4.4–4.6 (predicted for the carboxylic acid group, comparable to 2-(2-oxoimidazolidin-1-yl)acetic acid ).

- Solubility: Moderate in polar solvents due to the acetic acid group, with reduced solubility in nonpolar media due to the phenyl substituent.

Propriétés

IUPAC Name |

2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCYQFSECXTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid typically involves the condensation of phenylhydrazine with glyoxylic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The imidazolidinone ring undergoes oxidation under controlled conditions. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the imidazolidinone ring, yielding 3-phenylhydantoin derivatives through cleavage of the C–N bond.

-

Hydrogen peroxide (H₂O₂) in acetic acid facilitates oxidation cyclization, producing heterocyclic compounds like pyrazoloxadiazine .

Table 1: Oxidation Reactions and Products

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 3-Phenylhydantoin | 72 | |

| H₂O₂ | AcOH, reflux | Pyrazoloxadiazine | 65 |

Reduction Reactions

The carbonyl group in the imidazolidinone ring and the carboxylic acid moiety participate in reduction:

-

Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to form 2-(3-phenylimidazolidin-1-yl)acetic acid .

-

Lithium aluminum hydride (LiAlH₄) reduces both the amide and carboxylic acid groups, yielding 2-(3-phenylimidazolidin-1-yl)ethanol .

Substitution Reactions

Electrophilic substitution occurs at the phenyl group:

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring.

-

Halogenation (Cl₂/FeCl₃ or Br₂/FeBr₃) produces meta-substituted halogenated derivatives.

Table 2: Substitution Reactions

| Reagent | Position | Product | Application | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | para | 2-(2-Oxo-3-(4-nitrophenyl)imidazolidin-1-yl)acetic acid | Precursor for further synthesis | |

| Br₂/FeBr₃ | meta | 2-(2-Oxo-3-(3-bromophenyl)imidazolidin-1-yl)acetic acid | Antimicrobial studies |

Esterification and Decarboxylation

The carboxylic acid group participates in typical acid-derived reactions:

-

Esterification with methanol/H₂SO₄ yields methyl 2-(2-oxo-3-phenylimidazolidin-1-yl)acetate , a stable intermediate for further modifications.

-

Decarboxylation at 200°C releases CO₂, forming 1-(2-oxo-3-phenylimidazolidin-1-yl)ethane .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor in cycloadditions:

-

[3+3] Cycloaddition with cinnamic acid under H₂SO₄ catalysis forms pyrano-pyrazole derivatives .

-

Ring-opening with aqueous NaOH cleaves the imidazolidinone ring, generating phenylglycine derivatives .

Table 3: Cyclization Pathways

Mechanistic Insights

Applications De Recherche Scientifique

Properties

- Molecular Weight : 220.22 g/mol

- Structure : The compound features a phenyl group attached to an imidazolidinone ring, contributing to its chemical reactivity and biological properties.

Chemistry

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form imidazolidinone derivatives.

- Reduction : Reduction reactions yield modified forms of the imidazolidinone ring.

- Substitution : The phenyl group can undergo electrophilic substitution, leading to various derivatives with distinct properties .

Biology

Research into the biological activities of this compound has highlighted its potential as:

- Antimicrobial Agent : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria .

- Anticancer Properties : Investigations are ongoing into its efficacy in inhibiting cancer cell lines, with some derivatives showing promise in preliminary assays .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating various diseases. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity to exert biological effects .

Industry

This compound is utilized in developing new materials and chemical processes due to its unique properties. Its applications include:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs.

- Material Science : In the formulation of polymers and other materials that benefit from its chemical stability and reactivity .

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of synthesized compounds related to this compound. The results indicated that certain derivatives exhibited potent activity against several bacterial strains, particularly Gram-positive bacteria. The presence of specific functional groups influenced the level of activity observed .

Antioxidant Activity Evaluation

Another investigation focused on evaluating antioxidant activities among synthesized heterocyclic compounds derived from similar structures. The study found that some compounds showed significant antioxidant effects comparable to ascorbic acid, indicating their potential utility in formulations aimed at oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of 2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound is compared to three analogs with distinct heterocyclic cores and substituents (Table 1):

Key Observations :

- Bioactivity: The thioxo-thiazolidinone derivative exhibits reported pharmaceutical activities (e.g., anti-inflammatory, antimicrobial), likely due to sulfur’s role in redox interactions. The target compound’s phenyl group may confer distinct binding properties in biological systems.

- Crystallinity : Hydrated forms (e.g., ) show altered solubility and stability compared to anhydrous structures.

Physicochemical and Pharmacological Properties

Thermal Stability :

Acidity :

- The acetic acid group’s pKa ranges from 4.4–4.6 in imidazolidinone derivatives , slightly lower than thiazolidinone analogs (pKa ~5.0) due to electron-withdrawing effects of the heterocycle.

Activité Biologique

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the imidazolidinone structure, which is known for its diverse biological properties. The presence of the phenyl group and the carbonyl functionalities are crucial for its biological activity.

The biological activity of this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, it has been suggested that the compound may inhibit certain enzymes involved in inflammatory processes or microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized derivatives, compounds similar to this compound showed potent activity against a range of bacteria and fungi. The compound was tested against four bacterial strains and two fungal strains, demonstrating substantial inhibitory effects comparable to established antibiotics like Ampicillin and Clotrimazole .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Inhibited | Fungal Strains Inhibited | Reference |

|---|---|---|---|

| Compound A | Yes (4 types) | Yes (2 types) | |

| Compound B | Yes (3 types) | No | |

| This compound | Yes (4 types) | Yes (2 types) |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant potential. A study highlighted that related compounds exhibited varying levels of antioxidant activity, with some derivatives showing effectiveness comparable to ascorbic acid in inhibiting oxidative stress markers .

Table 2: Antioxidant Activity Comparison

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. Research indicated that these compounds could induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy .

- Inflammation Reduction : Studies have demonstrated that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid, and what key reaction parameters influence yield?

Answer:

The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling intermediates like imidazolidinone derivatives with acetic acid moieties using activating agents such as HOBt (hydroxybenzotriazole) and EDC (N-ethylcarbodiimide) in dimethylformamide (DMF) at 40°C. Key parameters include:

- Reagent stoichiometry : Excess HOBt (1.3–2.0 equiv) improves coupling efficiency .

- Purification : Sequential extraction with ethyl acetate, followed by washing with acidic/basic aqueous solutions, ensures removal of unreacted starting materials .

- Reaction time : Overnight stirring (12–16 hours) under nitrogen atmosphere minimizes side reactions .

Advanced: How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic and vibrational properties, guiding derivative design:

- Reactivity analysis : Frontier molecular orbital (FMO) calculations identify nucleophilic/electrophilic sites for functionalization .

- Spectroscopic validation : Compare computed IR/Raman spectra with experimental data to confirm structural accuracy .

- ICReDD framework : Use reaction path search algorithms to predict optimal conditions for synthesizing derivatives, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

- FT-IR/FT-Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and imidazolidinone ring vibrations (~1600 cm⁻¹) .

- NMR : H NMR signals at δ 3.5–4.0 ppm confirm the acetic acid moiety, while aromatic protons (δ 7.2–7.8 ppm) validate the phenyl group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 292.29 for C₁₄H₁₆N₂O₅) confirm purity .

Advanced: What strategies resolve contradictions in spectroscopic data between experimental and theoretical models?

Answer:

- Scale factors : Apply anharmonic corrections to DFT-calculated vibrational frequencies to align with experimental IR/Raman spectra .

- Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent interactions .

- Conformational averaging : Analyze multiple low-energy conformers to match observed splitting in H NMR signals .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation .

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal .

Advanced: How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

Answer:

- Design of Experiments (DoE) : Vary factors (temperature, catalyst loading, solvent ratio) using central composite design (CCD) .

- Model validation : Analyze ANOVA results to identify significant variables (e.g., temperature impacts yield more than solvent ratio) .

- Multi-objective optimization : Balance yield and purity using desirability functions .

Basic: What intermediates are observed during synthesis, and how are they characterized?

Answer:

- Imidazolidinone intermediates : Detected via LC-MS (e.g., m/z 164.16 for methyl 2-oxo-2-phenylacetate) .

- Coupling byproducts : Isolate using flash chromatography (silica gel, ethyl acetate/hexane eluent) and confirm via C NMR .

Advanced: How can imidazolidinone derivatives be systematically evaluated for bioactivity?

Answer:

- Structure-activity relationship (SAR) : Test derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) for antimicrobial activity .

- In silico screening : Dock derivatives into target enzyme active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- Pharmacokinetic profiling : Assess solubility (LogP) and metabolic stability via HPLC and microsomal assays .

Basic: How can researchers identify this compound in complex mixtures using chromatographic techniques?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time (~8.2 min) and spiking with authentic standards confirm identity .

- TLC : Ethyl acetate/hexane (3:7) mobile phase; visualize under UV (Rf ≈ 0.45) .

Advanced: What challenges arise in scaling up synthesis, and how can they be addressed?

Answer:

- Heat dissipation : Use flow reactors to control exothermic reactions during coupling steps .

- Solvent recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF .

- Process analytical technology (PAT) : Monitor reaction progression in real-time via inline FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.